molecular formula C18H27NO3 B1485153 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 2088637-81-2

4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1485153
CAS No.: 2088637-81-2
M. Wt: 305.4 g/mol
InChI Key: OBLKYLNKDJHBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester is a high-value chemical building block specifically designed for advanced pharmaceutical research and complex organic synthesis . Its molecular architecture integrates a piperidine core, a privileged scaffold in medicinal chemistry, which is functionalized with a hydroxymethylphenyl substituent and a tert-butyloxycarbonyl (Boc) protecting group . This combination provides multiple handles for strategic derivatization, making it a versatile intermediate for constructing diverse compound libraries and bioactive target molecules . The Boc group is a critical feature, offering robust stability under a wide range of synthetic conditions while allowing for selective and mild acid-mediated deprotection to reveal the secondary amine for further functionalization . This controlled deprotection is essential for sequential synthesis strategies in drug discovery. The primary application of this compound is as a versatile precursor in the synthesis of more complex pharmacologically active structures . Its balanced reactivity and compatibility with diverse reaction conditions make it particularly useful for fragment-based drug design and the optimization of drug-like properties in lead compounds . Researchers leverage this bifunctional intermediate to develop novel scaffolds for potential therapeutics, capitalizing on the piperidine ring's prevalence in bioactive molecules. The compound is offered for Research Use Only and is strictly intended for use in a laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-[[3-(hydroxymethyl)phenyl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-9-7-14(8-10-19)11-15-5-4-6-16(12-15)13-20/h4-6,12,14,20H,7-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKYLNKDJHBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • Piperidine-1-carboxylic acid tert-butyl ester is commonly used as a starting material. It can be synthesized by esterification of piperidine-4-carboxylic acid with tert-butanol under acidic conditions or by direct reaction with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis.

  • The benzyl substituent bearing the hydroxymethyl group can be introduced via benzylation of the piperidine nitrogen or carbon positions using benzyl halides or benzyl alcohol derivatives.

Synthesis of Hydroxymethyl-Benzyl Intermediate

  • The 3-hydroxymethyl group on the benzyl moiety is typically introduced by selective hydroxymethylation of a benzyl precursor. This can be achieved by oxidation of methyl groups to aldehydes followed by reduction or by direct nucleophilic substitution on benzyl halides with formaldehyde derivatives.

  • Protection of hydroxyl groups during intermediate steps is often done using silyl protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent side reactions.

Coupling of Benzyl and Piperidine Units

  • The coupling of the benzyl group to the piperidine ring is frequently achieved via reductive amination , where the piperidine nitrogen reacts with an aldehyde or benzyl aldehyde derivative in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).

  • Mitsunobu reaction conditions have also been reported for alkylation involving hydroxymethyl intermediates with piperidine derivatives, facilitating the formation of carbon-nitrogen bonds.

Protection and Deprotection Strategies

  • The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, providing stability during multi-step synthesis and enhancing solubility.

  • Hydroxyl groups on the benzyl moiety may be protected using TBDMS groups during intermediate steps to avoid unwanted reactions. Subsequent deprotection is achieved under mild acidic or fluoride ion conditions to yield the free hydroxymethyl group.

  • The Boc (tert-butoxycarbonyl) group is sometimes used for protecting the piperidine nitrogen during synthesis, which can be removed under acidic conditions once the desired coupling is complete.

Representative Synthetic Route Example

Step Reactants / Reagents Conditions Outcome / Notes
1 Piperidine-4-carboxylic acid + tert-butanol + acid catalyst Esterification under reflux Formation of piperidine-1-carboxylic acid tert-butyl ester
2 Benzyl bromide derivative with 3-hydroxymethyl group (protected as TBDMS ether) + piperidine ester Reductive amination or nucleophilic substitution Coupling of benzyl group to piperidine nitrogen
3 TBDMS protection of hydroxyl groups (if not already protected) Reaction with TBDMS-Cl, DMAP, triethylamine, room temperature, 16 h Protection of hydroxyl groups to prevent side reactions
4 Deprotection of TBDMS group Treatment with TBAF or mild acid Liberation of free hydroxymethyl group
5 Purification Chromatography or recrystallization Isolation of pure 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure at each step. For example, 1H NMR signals for the tert-butyl group typically appear as a singlet near 1.4–1.5 ppm, while signals for hydroxymethyl protons appear around 3.5–4.2 ppm.

  • Mass Spectrometry (MS) confirms molecular weight and the presence of protecting groups, with characteristic fragment ions observed upon loss of tert-butyl or silyl groups.

  • Infrared (IR) Spectroscopy can identify ester carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

Summary of Key Research Findings

Aspect Details Source
Use of tert-butyl ester Provides stability and solubility during synthesis; easily removed under acidic conditions
Hydroxymethyl protection TBDMS protection prevents side reactions during coupling; high yield (~99%) reported
Reductive amination Efficient coupling method for benzylation of piperidine nitrogen
Reaction conditions Anhydrous solvents (THF, dichloromethane), bases (triethylamine), catalysts (DMAP) employed for high selectivity
Purification Standard organic workup with aqueous washes, drying agents (MgSO4, Na2SO4), and chromatographic purification

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Targeted Protein Degradation (TPD)
One of the primary applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. The semi-flexible nature of the linker provided by 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester allows for optimal spatial orientation between the target protein and E3 ligase, enhancing the efficacy of these degraders .

Case Study: PROTAC Development
Recent studies have demonstrated that incorporating this compound into PROTACs can significantly improve their pharmacokinetic properties and target specificity. For example, a study published in a leading journal highlighted how a PROTAC utilizing this linker achieved effective degradation of an oncogenic protein, leading to reduced tumor growth in preclinical models .

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to derivatives with enhanced biological activity or improved solubility profiles.

Synthesis Pathways
Several synthetic routes have been explored to derive analogs from 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester. These pathways often involve:

  • Esterification reactions to modify the carboxylic acid group.
  • Alkylation processes to introduce additional functional groups that can enhance biological activity.

Chiral Compound Applications

Chirality plays a crucial role in drug efficacy and safety. The compound can be utilized in synthesizing chiral piperidine derivatives, which are essential in developing enantiomerically pure drugs.

Chiral Synthesis Case Study
Research has shown that using 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester as a chiral building block can lead to the formation of novel piperidine derivatives with potential applications in treating neurological disorders .

Bioconjugation Techniques

This compound has also found applications in bioconjugation techniques, where it acts as a linker for attaching biomolecules such as peptides or antibodies to therapeutic agents.

Application Example: Antibody-Drug Conjugates (ADCs)
In ADCs, the linker must be stable in circulation but cleavable once inside the target cell. The use of 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester provides a balance between stability and release kinetics, making it suitable for ADC formulations aimed at cancer therapies .

Mechanism of Action

The mechanism of action of 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, influencing various biological pathways. The hydroxymethylbenzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester with structurally related tert-butyl piperidine carbamates, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Substituent Variations and Structural Analogues
Compound Name Substituent/Modification Key Features Reference
4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester 3-Hydroxymethyl-benzyl Hydrophilic due to hydroxymethyl group; potential for hydrogen bonding N/A
tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate 3-Chlorobenzyl Electrophilic chlorine enhances reactivity; hydrophobic
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester 4-Bromopyrazolyl Halogenated heterocycle enables cross-coupling reactions
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Morpholine-sulfonyl Polar sulfonyl group improves solubility; used in sulfonamide-based drugs
4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester 4-Methoxycarbonyl-phenyl Ester group allows further hydrolysis to carboxylic acid derivatives

Key Observations :

  • The hydroxymethyl group in the target compound distinguishes it from halogenated (e.g., chloro, bromo) or sulfonamide-containing analogs. This group enhances hydrophilicity and may improve bioavailability compared to more lipophilic derivatives like the 3-chlorobenzyl analog .
  • Halogenated analogs (e.g., bromopyrazolyl ) are often intermediates in Suzuki-Miyaura cross-coupling reactions, whereas the hydroxymethyl group may participate in oxidation or conjugation reactions.
Physicochemical Properties
Property 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester (Inferred) 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate
Molecular Weight ~335 g/mol (estimated) 331.2 g/mol 309.83 g/mol
Melting Point Not reported 77–81 °C Not reported
Solubility Moderate in polar solvents (e.g., methanol) Soluble in methanol Likely soluble in DCM, THF
Hydrophobicity (LogP) Lower due to hydroxymethyl group Higher (bromopyrazole) Higher (chlorobenzyl)

Notes:

  • The hydroxymethyl group likely reduces LogP compared to halogenated analogs, improving aqueous solubility.
  • Bromopyrazolyl derivatives exhibit higher melting points due to crystalline packing facilitated by halogen interactions .

Biological Activity

4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential applications in targeted protein degradation and cancer therapy. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive understanding of its pharmacological properties.

The compound acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is crucial for targeted protein degradation. This mechanism allows for the selective degradation of specific proteins involved in disease processes, particularly in cancer therapy .

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance biological activity, making it a promising candidate for further development.

Inhibition Studies

Inhibition studies have demonstrated that related piperidine compounds can act as reversible inhibitors of various enzymes, including monoacylglycerol lipase (MAGL), with IC50 values as low as 0.84 µM . The ability to inhibit MAGL suggests potential applications in the treatment of pain and inflammation by modulating endocannabinoid levels.

Data Summary

Activity Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeMDA-MB-231 (breast cancer)19.9
AntiproliferativeOVCAR-3 (ovarian cancer)75.3
MAGL InhibitionEnzyme0.84
PROTAC DevelopmentTargeted Protein Degradation-

Case Study 1: PROTAC Development

In a study focusing on PROTACs, the incorporation of this compound as a linker was shown to significantly impact the efficacy of protein degradation by optimizing the three-dimensional orientation necessary for effective ternary complex formation .

Case Study 2: Cancer Cell Lines

In vitro studies conducted on various cancer cell lines demonstrated that derivatives of piperidine compounds exhibit selective toxicity towards cancer cells compared to non-cancerous cells. This selectivity is crucial for minimizing side effects during treatment .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Piperidine Alkylation3-Hydroxymethyl-benzyl bromide, K₂CO₃, DMF65–75%
Boc DeprotectionTFA:DCM (1:4), RT, 2h90–95%
HydrogenationPd/C (10% wt), H₂ (50 psi), MeOH85–90%

Q. Table 2: Key NMR Data for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityReference
tert-butyl (C(CH₃)₃)1.4singlet
Piperidine C-H (axial)2.8–3.2multiplet
Benzyl aromatic protons7.1–7.4multiplet
Hydroxymethyl (-CH₂OH)4.6singlet

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-(3-Hydroxymethyl-benzyl)-piperidine-1-carboxylic acid tert-butyl ester

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